REACTION_CXSMILES
|
[NH3:1].S([O-])([O-])=O.[NH4+:6].[NH4+].[CH:8]1[CH:9]=[CH:10][C:11]2[C:17]([C:18]3[C:27](O)=[CH:26][CH:25]=[C:24]4[C:19]=3[CH:20]=[CH:21][CH:22]=[CH:23]4)=[C:16]([OH:29])[CH:15]=[CH:14][C:12]=2[CH:13]=1>>[CH:22]1[CH:23]=[C:24]2[CH:25]=[CH:26][C:27]([NH2:1])=[C:18]([C:17]3[C:11]4[C:12](=[CH:13][CH:8]=[CH:9][CH:10]=4)[CH:14]=[CH:15][C:16]=3[OH:29])[C:19]2=[CH:20][CH:21]=1.[CH:22]1[CH:23]=[C:24]2[CH:25]=[CH:26][C:27]([NH2:6])=[C:18]([C:17]3[C:11]4[C:12](=[CH:13][CH:8]=[CH:9][CH:10]=4)[CH:14]=[CH:15][C:16]=3[NH2:1])[C:19]2=[CH:20][CH:21]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ammonium sulfite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C=CC(=C2C3=C4C=CC=CC4=CC=C3O)O
|
Name
|
ammonium sulfite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[NH4+].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].S([O-])([O-])=O.[NH4+:6].[NH4+].[CH:8]1[CH:9]=[CH:10][C:11]2[C:17]([C:18]3[C:27](O)=[CH:26][CH:25]=[C:24]4[C:19]=3[CH:20]=[CH:21][CH:22]=[CH:23]4)=[C:16]([OH:29])[CH:15]=[CH:14][C:12]=2[CH:13]=1>>[CH:22]1[CH:23]=[C:24]2[CH:25]=[CH:26][C:27]([NH2:1])=[C:18]([C:17]3[C:11]4[C:12](=[CH:13][CH:8]=[CH:9][CH:10]=4)[CH:14]=[CH:15][C:16]=3[OH:29])[C:19]2=[CH:20][CH:21]=1.[CH:22]1[CH:23]=[C:24]2[CH:25]=[CH:26][C:27]([NH2:6])=[C:18]([C:17]3[C:11]4[C:12](=[CH:13][CH:8]=[CH:9][CH:10]=4)[CH:14]=[CH:15][C:16]=3[NH2:1])[C:19]2=[CH:20][CH:21]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ammonium sulfite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C=CC(=C2C3=C4C=CC=CC4=CC=C3O)O
|
Name
|
ammonium sulfite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[NH4+].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |